iso-Propyl-d7-amine
Overview
Description
Isopropyl-d7-amine Hydrochloride is the hydrochloride analogue of Isopropyl-d7-amine, which may act as a potential protease inhibitor but also takes part in numerous organic chemical reactions such as amide synthesis.
Mechanism of Action
Target of Action
Iso-Propyl-d7-amine, also known as 2-Aminopropane-d7 , is a chemical compound used in various organic chemical reactions It’s suggested that it may act as a potential protease inhibitor .
Mode of Action
It’s suggested that it interacts with its targets and takes part in numerous organic chemical reactions such as amide synthesis
Biochemical Pathways
Given its potential role as a protease inhibitor, it could be involved in the regulation of protease-mediated processes . More research is required to identify the exact pathways and their downstream effects.
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
As a potential protease inhibitor, it might interfere with the activity of proteases, enzymes that break down proteins and peptides . This could have various effects at the molecular and cellular level, depending on the specific proteases and biological processes involved.
Biochemical Analysis
Biochemical Properties
Iso-Propyl-d7-amine plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound may act as a potential protease inhibitor, participating in numerous organic chemical reactions such as amide synthesis . The nature of these interactions often involves the formation of stable complexes with enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells by modulating key signaling pathways. For example, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, leading to changes in their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is known to be volatile and may degrade over time, which can impact its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by modulating enzyme activity. For example, this compound may participate in the synthesis and degradation of amides, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. This compound’s distribution can affect its activity and function, as it may concentrate in areas where it can exert its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can interact with enzymes and other biomolecules. This localization is crucial for its activity, as it ensures that this compound is present in the right cellular context to exert its effects .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYORFGKSZLPNW-NDCOIKGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106658-10-0 | |
Record name | 2-Propan-1,1,1,2,3,3,3-d7-amine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106658-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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